molecular formula C12H17NO3S2 B1435459 3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate CAS No. 1520084-15-4

3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate

Cat. No. B1435459
CAS RN: 1520084-15-4
M. Wt: 287.4 g/mol
InChI Key: LSDHGZFOOOXANT-UHFFFAOYSA-N
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Description

3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate is a nitrogen heterocyclic organic compound. It has a molecular weight of 287.40 and a molecular formula of C12H17NO3S2 .


Synthesis Analysis

A general approach to 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .


Molecular Structure Analysis

The InChI code for 3-oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate is 1S/C7H8O3S.C5H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-2-7-3-5(1)6-4/h2-5H,1H3,(H,8,9,10);4-6H,1-3H2 .


Chemical Reactions Analysis

The core of 3-azabicyclo[3.1.1]heptanes was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.40 and a molecular formula of C12H17NO3S2 . Further physical and chemical properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Neurobiology and Antidepressant Properties

  • Neurobiological Studies on Antidepressants : A review focused on tianeptine, a compound with structural similarities to tricyclic antidepressant agents, highlights its unique action mechanism that differs from the monoaminergic hypothesis traditionally associated with antidepressants. Tianeptine's effects involve the interplay between various neurotransmitter systems and emphasize the importance of structural and functional plasticity in brain regions critical for emotional learning. The neurobiological properties of tianeptine, including effects on neuronal excitability, neuroprotection, anxiety, and memory, provide insights into the treatment of depressive disorders beyond monoaminergic pathways (McEwen & Olié, 2005).

Pharmacological Activities

  • Medicinal Perspective of Thiazolidinediones : Thiazolidinediones, sharing a core structural motif with "3-Thia-6-azabicyclo[3.1.1]heptane," have been explored for their pharmacological activities, including antimicrobial, antitumor, and antidiabetic properties. This review covers the development of thiazolidinedione derivatives as potential therapeutic agents, highlighting the importance of structural modifications at specific sites for enhanced biological activities (Singh et al., 2022).

Organic Chemistry and Synthesis

  • Synthesis and Significance of Thiadiazolines : A review discussing the synthesis methods and biological significance of 1,3,4-thiadiazoline and related compounds emphasizes the importance of these heterocyclic compounds in pharmaceutical chemistry. The surveyed literature from 2004–2010 showcases various synthetic methodologies and the pharmaceutical significance of thiadiazolines, highlighting their potential against bacterial and fungal strains (Yusuf & Jain, 2014).

Mechanism of Action

3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate is classified as a histamine H3 receptor antagonist. It has been shown to exhibit anti-inflammatory, anti-tumor, anti-diabetic, and anti-allergic activities.

Future Directions

The compound is currently used for research purposes only . Its potential for future applications could be explored further, especially given its demonstrated anti-inflammatory, anti-tumor, anti-diabetic, and anti-allergic activities.

properties

IUPAC Name

4-methylbenzenesulfonic acid;3-thia-6-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H9NS/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-2-7-3-5(1)6-4/h2-5H,1H3,(H,8,9,10);4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDHGZFOOOXANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CSCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate

CAS RN

1520084-15-4
Record name 3-thia-6-azabicyclo[3.1.1]heptane; 4-methylbenzene-1-sulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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